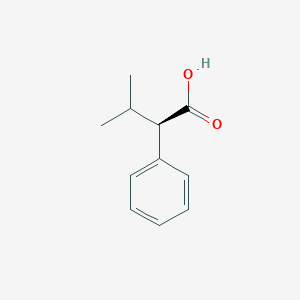

(R)-3-Methyl-2-phenylbutanoic acid

Description

Chirality and Stereochemistry in Organic and Medicinal Chemistry

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in organic chemistry. libretexts.org Molecules that are mirror images of each other are known as enantiomers. tru.ca While enantiomers share the same physical properties in an achiral environment, their interactions with other chiral molecules, such as those found in biological systems, can differ significantly. tru.canih.gov This makes stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, a critical aspect of medicinal chemistry. mhmedical.com The shape of a drug molecule is a key factor in how it interacts with biological targets like enzymes and receptors. mhmedical.com

Significance of Enantiomeric Purity in Biological Systems

The differential interaction of enantiomers with biological systems underscores the importance of enantiomeric purity, which is the measure of how much of one enantiomer is present in a mixture. nih.govwisdomlib.org In pharmacology, one enantiomer of a chiral drug may exhibit the desired therapeutic effect, while the other could be inactive, less active, or even cause adverse effects. nih.govquicktakes.io A well-known example is the drug thalidomide, where one enantiomer was an effective sedative and the other was teratogenic, causing severe birth defects. quicktakes.io

Biological systems, such as the human body, are themselves chiral environments due to the stereospecific nature of their components like amino acids and sugars. quicktakes.io Proteins, for instance, are chiral molecules that can recognize and interact with chiral ligands in a stereo- and enantiospecific manner. researchgate.net This specificity means that the biological activity, including how a drug is absorbed, distributed, metabolized, and excreted, can vary between enantiomers. nih.govquicktakes.io Therefore, ensuring high enantiomeric purity is crucial for the safety and efficacy of many pharmaceutical compounds. wisdomlib.org The U.S. Food and Drug Administration (FDA) issued guidelines in 1992 that emphasize the need to establish the absolute stereochemistry of chiral drugs early in their development. nih.gov

Role of (R)-3-Methyl-2-phenylbutanoic Acid as a Chiral Compound

This compound serves as a valuable chiral building block in organic synthesis. Chiral building blocks are molecules with defined stereochemistry that can be used to construct more complex chiral molecules, such as pharmaceuticals. sigmaaldrich.comnih.gov The specific '(R)' configuration of this compound allows for the controlled introduction of a chiral center in a target molecule, which is essential for creating enantiomerically pure drugs. Its structural features, including the phenyl ring and the carboxylic acid group, make it a versatile starting material for a variety of chemical transformations.

Overview of Research Trajectories for α-Branched Carboxylic Acids

α-Branched carboxylic acids, a class of compounds that includes this compound, are important intermediates in organic chemistry. byjus.comvedantu.com Research in this area often focuses on developing new methods for their synthesis, particularly enantioselective methods that produce a single enantiomer. The development of such methods is crucial for accessing a wide range of chiral compounds with potential applications in materials science and medicine.

Recent research has explored various catalytic systems for the asymmetric synthesis of α-branched carboxylic acids. These include transition-metal catalysis and organocatalysis, which offer powerful tools for controlling stereochemistry. Furthermore, the biological and pharmacological properties of this class of compounds continue to be an active area of investigation. For instance, studies have explored the metabolism of related chiral compounds like 3-phenylbutyric acid, revealing that different enantiomers can follow distinct metabolic pathways. researchgate.net The unique structural motifs of α-branched carboxylic acids make them interesting candidates for the design of new bioactive molecules.

| Property | Value |

| Chemical Formula | C₁₁H₁₄O₂ |

| IUPAC Name | (2R)-3-Methyl-2-phenylbutanoic acid |

| Molar Mass | 178.23 g/mol |

| CAS Number | 3508-94-9 |

| Chirality | Chiral, (R)-enantiomer |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-methyl-2-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8(2)10(11(12)13)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,12,13)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDLQGISFYDYWFJ-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for R 3 Methyl 2 Phenylbutanoic Acid

Asymmetric Synthesis Approaches

The synthesis of single-enantiomer compounds is a critical objective in modern chemistry. For (R)-3-methyl-2-phenylbutanoic acid, the main strategies focus on the controlled formation of the stereocenter adjacent to the carboxyl group. These methods encompass enantioselective catalysis, leveraging the "chiral pool" of naturally occurring molecules, and the transient use of chiral auxiliaries.

Enantioselective Catalysis

Enantioselective catalysis employs a minor quantity of a chiral catalyst to produce a substantial amount of a single enantiomer. This highly efficient method is at the forefront of synthetic innovation.

Rhodium-catalyzed enantioselective allylic alkylation (AAA) stands as a potent technique for creating carbon-carbon bonds. While its direct application to synthesize this compound is not extensively reported, the underlying principles are applicable. A feasible strategy would involve the reaction of a prochiral nucleophile, like an enolate derived from a phenylacetic acid ester, with an allylic electrophile. This reaction would be conducted in the presence of a rhodium catalyst that is complexed with a chiral ligand.

The chiral ligand is paramount for enantioselectivity, as it establishes a chiral environment around the rhodium atom, thereby directing the nucleophile to attack a specific face of the electrophile. Following the allylation, a series of chemical modifications would be required to transform the allyl group into the necessary isopropyl group and to hydrolyze the ester, yielding the final carboxylic acid.

A more direct catalytic route is the α-functionalization of α-branched aldehydes. bath.ac.uknih.gov This approach is highly relevant because 2-phenylpropanal (B145474) is a direct precursor that, after the introduction of a methyl group, can be oxidized to the target acid. The main difficulties in the α-functionalization of these aldehydes are the significant steric hindrance and controlling the stereochemistry of the newly formed quaternary carbon center. nih.gov

Bifunctional catalysts, which contain both a Brønsted basic site and a Lewis acidic site, have shown considerable potential in this field. bath.ac.uk For example, a dinuclear zinc-aminoalcohol catalyst has been shown to effectively promote the addition of α-branched prochiral aldehydes to various electrophiles, resulting in high yields and excellent stereoselectivities. bath.ac.uk Such a catalyst works by forming an enamine with the aldehyde while also activating the electrophile, which together guide the stereochemical result of the reaction. The use of co-catalysts, such as p-nitrobenzoic acid, can also be vital for facilitating the formation of key reactive intermediates.

| Catalyst Type | Aldehyde Substrate | Key Features | Reference |

|---|---|---|---|

| Dinuclear Zinc-Aminoalcohol | α-Branched Prochiral Aldehydes | Possesses both Brønsted basic and Lewis acidic sites; promotes Mannich-type additions. | bath.ac.uk |

| Proline-derived | α-Branched Propionaldehydes | Effective for electrophilic amination reactions using azodicarboxylates. | bath.ac.uk |

| Thiourea-based | α-Amino Propanaldehyde | Often requires an acid co-catalyst and can be sensitive to the size of the aldehyde's α-substituent. |

Asymmetric hydrogenation is a robust and widely utilized method for synthesizing chiral molecules. To produce this compound via this route, an appropriate unsaturated precursor like (E)-3-methyl-2-phenylbut-2-enoic acid is hydrogenated using a chiral catalyst.

Complexes of rhodium and ruthenium with chiral phosphine (B1218219) ligands are the most prevalent catalysts for this type of transformation. For instance, rhodium catalysts combined with chiral bisphospholane ligands such as DuanPhos have been effectively used in the asymmetric hydrogenation of 3-aryl-3-butenoic acids, yielding high levels of enantioselectivity. harvard.edu In a similar vein, Ruthenium-BINAP systems are well-regarded for their proficiency in hydrogenating a broad array of olefinic substrates. researchgate.net The selection of the catalyst, solvent, and reaction conditions is paramount to achieving a high enantiomeric excess (ee) of the desired (R)-product. harvard.edu

| Catalyst System | Substrate Type | Typical Enantioselectivity | Reference |

|---|---|---|---|

| Rhodium-(Sp,Rc)-DuanPhos | 3-Aryl-3-butenoic acids | High | harvard.edu |

| Ruthenium-(R)-BINAP | Methyl (Z)-α-(acetamido)-cinnamate | 92% ee | researchgate.net |

Chiral Pool Synthesis Strategies

Chiral pool synthesis makes use of readily available and affordable enantiomerically pure natural products as the starting point for a synthesis. researchgate.net For producing this compound, a suitable starting material from the chiral pool is (R)-phenylglycine.

A conceivable synthetic pathway could begin with converting the amino group of (R)-phenylglycine into a group that can be easily displaced, followed by a reductive deamination to form (R)-phenylacetic acid. However, a subsequent α-alkylation with an isopropyl source would carry the risk of racemization. A more controlled method might involve protecting the carboxylic acid, transforming the amine into a different functional group capable of directing the stereoselective addition of the isopropyl group, and then completing the synthesis through deprotection and final functional group adjustments. The viability of this strategy depends on preserving the stereochemical integrity of the chiral center throughout the entire synthetic sequence.

Chiral Auxiliary-Mediated Synthesis

The employment of chiral auxiliaries represents a classic and dependable strategy for asymmetric synthesis. bath.ac.uknih.gov This method involves the temporary attachment of a chiral molecule, the auxiliary, to a prochiral substrate. The auxiliary then steers the stereoselective creation of a new chiral center. Following the reaction, the auxiliary is cleaved off and can often be recovered for subsequent use. bath.ac.uk

A well-established and effective method for synthesizing α-substituted carboxylic acids such as this compound utilizes Evans oxazolidinone auxiliaries. williams.edu The general steps are as follows:

Acylation : A chiral oxazolidinone auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with phenylacetyl chloride to yield an N-acyloxazolidinone.

Diastereoselective Alkylation : The resulting N-acyloxazolidinone is treated with a potent base, like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), to generate a chiral enolate. This enolate subsequently reacts with an isopropyl halide, for example, isopropyl iodide. The sterically demanding auxiliary obstructs one face of the enolate, compelling the alkylating agent to approach from the less hindered side, which results in a high level of diastereoselectivity.

Cleavage : The final step involves the hydrolytic removal of the auxiliary. This is typically accomplished with lithium hydroxide (B78521) and hydrogen peroxide, which detaches the auxiliary to reveal the desired this compound in high enantiomeric purity. The chiral auxiliary can then be recovered. bath.ac.uk

This methodology is highly predictable and provides reliable access to the target molecule with exceptional stereocontrol.

| Step | Reagents | Purpose | Key Outcome |

|---|---|---|---|

| Acylation | Evans Auxiliary, Phenylacetyl chloride, Base | To attach the substrate to the chiral auxiliary. | Formation of N-acyloxazolidinone. |

| Alkylation | Strong Base (e.g., LDA), Isopropyl iodide | To create the new stereocenter. | Diastereoselective formation of the C-C bond. |

| Cleavage | LiOH, H₂O₂ | To remove the auxiliary and yield the final product. | This compound with high enantiomeric excess. |

Diastereoselective Synthesis Methods

Diastereoselective synthesis aims to create a specific stereoisomer from a precursor molecule that already contains a chiral center. In the context of producing this compound, this would typically involve the stereocontrolled introduction of the carboxyl group or the phenyl group. One notable approach is the Johnson-Claisen rearrangement of enantiopure allylic alcohols, which serves as a key step in preparing chiral molecules with a benzylic stereogenic carbon atom bearing an isopropyl moiety. This method has been successfully applied to the synthesis of both (R)- and (S)-3-methyl-2-phenylbutylamine, which are precursors to the corresponding carboxylic acids. researchgate.net

Optical Resolution of Racemic Mixtures

A more common and extensively documented approach for obtaining enantiomerically pure this compound is the resolution of a racemic mixture. This process involves separating the two enantiomers from a 50:50 mixture.

Diastereomeric Salt Formation with Chiral Resolving Agents

A classical and widely used method for optical resolution is the formation of diastereomeric salts. This technique involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base, known as a resolving agent. The resulting salts are diastereomers, which possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.

(S)-3-Methyl-2-phenylbutylamine (PBA) has proven to be a versatile and effective resolving agent for a variety of racemic carboxylic acids. researchgate.netacs.org The process relies on the differential solubility of the two diastereomeric salts formed between the racemic acid and the chiral amine. google.com Specifically, the salt formed between this compound and (S)-PBA will have a different solubility compared to the salt formed between (S)-3-methyl-2-phenylbutanoic acid and (S)-PBA. By carefully selecting the solvent and crystallization conditions, one of the diastereomeric salts can be selectively precipitated. google.com After separation, the desired enantiomer of the carboxylic acid can be recovered by treating the salt with an acid. This method has been successfully used to obtain other valuable chiral acids, such as (S)-ibuprofen, (S)-ketoprofen, and (S)-naproxen, with high enantiomeric excess. researchgate.netacs.org

| Resolved Acid | Resolving Agent | Enantiomeric Excess (ee) | Yield |

| (S)-Ibuprofen | (S)-3-Methyl-2-phenylbutylamine | 98.7% | 39.8% |

| (S)-Ketoprofen | (S)-3-Methyl-2-phenylbutylamine | 99.4% | 36.7% |

| (S)-Naproxen | (S)-3-Methyl-2-phenylbutylamine | 99.2% | 35.1% |

| (R)-2-Hydroxy-4-phenylbutanoic acid | (S)-3-Methyl-2-phenylbutylamine | 99% | 34.4% |

| (S)-2-Benzylsuccinic acid | (S)-3-Methyl-2-phenylbutylamine | 99% | 32.2% |

Table 1. Optical resolution of various carboxylic acids using (S)-3-Methyl-2-phenylbutylamine (PBA). researchgate.netacs.org

A fascinating phenomenon known as solvent-induced chirality switching has been observed in the diastereomeric salt crystallization of some carboxylic acids. nih.govresearchgate.net This allows for the selective crystallization of either diastereomer from the same racemic mixture simply by changing the crystallization solvent. nih.gov The underlying mechanism often involves the incorporation of solvent molecules into the crystal lattice of the diastereomeric salts, which alters their relative solubilities. researchgate.net While this technique has been demonstrated for other hydroxycarboxylic acids, its specific application to the resolution of 3-methyl-2-phenylbutanoic acid with a given resolving agent would depend on the specific interactions between the diastereomeric salts and the chosen solvents. For example, in the resolution of 2-hydroxy-4-phenylbutyric acid, using butanol solutions led to the crystallization of the (S)-salt, whereas aqueous solutions yielded the (R)-salt. researchgate.net

Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution (EKR) offers a green and highly selective alternative for obtaining enantiomerically pure compounds. This method utilizes enzymes, typically lipases, to catalyze a reaction on one of the enantiomers in a racemic mixture at a much faster rate than the other.

In the context of resolving racemic 3-methyl-2-phenylbutanoic acid, lipase-catalyzed hydrolysis of a corresponding ester derivative is a viable strategy. The racemic ester is exposed to a lipase (B570770) in an aqueous medium. The enzyme will selectively hydrolyze one of the enantiomeric esters to the corresponding carboxylic acid, leaving the other enantiomeric ester unreacted. For instance, lipases such as those from Candida antarctica (CAL-B) and Pseudomonas cepacia have been effectively used in the kinetic resolution of various chiral compounds. nih.govmdpi.com The success of this method hinges on the enantioselectivity of the chosen lipase for the specific substrate. The resulting mixture of the unreacted ester and the hydrolyzed carboxylic acid can then be separated based on their different chemical properties.

Chemical Transformations and Derivative Synthesis

Formation of Esters for Chiral Resolution and Derivatization

As a carboxylic acid, (R)-3-Methyl-2-phenylbutanoic acid readily undergoes esterification with various alcohols under acidic or base-catalyzed conditions. The resulting esters are not only stable derivatives but also play a crucial role in synthetic strategies. One key application of ester formation is in chiral resolution. For instance, in cases where a racemic mixture of 3-methyl-2-phenylbutanoic acid is produced, it can be reacted with a chiral alcohol to form diastereomeric esters. These diastereomers possess different physical properties, such as boiling points and solubility, allowing for their separation by methods like fractional crystallization or chromatography.

Furthermore, esterification is a common method for derivatization. Converting the carboxylic acid to an ester can protect the acidic proton, modify the compound's reactivity, or improve its solubility in non-polar solvents, facilitating subsequent reaction steps. For example, the methyl or ethyl esters of related chiral acids are often used in resolution processes catalyzed by enzymes like lipase (B570770). nih.gov

Preparation of Amides and Other Carboxylic Acid Derivatives

The conversion of this compound into amides is a critical transformation, as the amide bond is a cornerstone of many pharmaceutical and biological molecules. nih.gov Amides are typically synthesized by first activating the carboxylic acid, for example, by converting it to an acid chloride, and then reacting it with a primary or secondary amine. openstax.org

Modern synthetic methods allow for the direct amidation of carboxylic acids, avoiding the need for isolating reactive intermediates. These methods are often more atom-economical and environmentally benign. nih.gov For example, reagents like tris(2,2,2-trifluoroethyl) borate (B1201080) can effectively mediate the direct coupling of carboxylic acids with a wide range of amines to form amides in good yields. nih.gov Another approach involves using urea (B33335) as a stable nitrogen source with catalysts such as magnesium nitrate (B79036) to directly synthesize primary amides from carboxylic acids. nih.gov The reaction of a related compound, valine, with propionyl isothiocyanate has been shown to produce 3-methyl-2-propionamidobutanoic acid, demonstrating a pathway for amide formation. researchgate.net

| Reagent/Catalyst System | Amine Source | Key Features | Reference |

|---|---|---|---|

| B(OCH2CF3)3 (Tris(2,2,2-trifluoroethyl) borate) | Primary or secondary amines | Effective for a broad range of acids and amines; mild conditions. | nih.gov |

| Mg(NO3)2·6H2O or Imidazole | Urea | Low-cost and readily available catalyst; avoids the use of gaseous ammonia. | nih.gov |

| Propionyl isothiocyanate | Amino acids (e.g., Valine) | Forms N-acylamido acids through nucleophilic substitution. | researchgate.net |

Conversion to Chiral Building Blocks and Intermediates

The primary value of this compound lies in its utility as a chiral synthon, or building block, for constructing larger, stereochemically defined molecules. sigmaaldrich.com Its specific three-dimensional arrangement is transferred to subsequent products, which is essential in fields like pharmaceutical chemistry where biological activity is often dependent on a single enantiomer.

Chiral carboxylic acids and their derivatives are frequently employed in the synthesis of ligands for asymmetric catalysis. Although direct examples involving this compound are not extensively documented, its structure is analogous to other chiral molecules that have been successfully used for this purpose. The chiral framework can be incorporated into ligands (e.g., phosphine (B1218219) or amine-based ligands) that coordinate with a metal center. The resulting chiral catalyst can then direct a chemical reaction to selectively produce one enantiomer of the product over the other.

Chiral building blocks are fundamental to modern drug discovery and development. sigmaaldrich.com Phenylalkanoic acid moieties, in particular, are present in a variety of biologically active compounds. hmdb.ca this compound serves as a valuable intermediate for synthesizing novel drug candidates. Its structure can be systematically modified to explore structure-activity relationships (SAR), helping medicinal chemists to optimize the potency and selectivity of a potential drug. researchgate.net The synthesis of chiral non-natural amino acids, which are important components of some medicines, often involves intermediates with similar structural features. acs.org

A significant application of structurally related chiral acids is in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and congestive heart failure. utm.myacs.org Many ACE inhibitors, such as enalapril (B1671234) and benazepril, contain chiral centers derived from key intermediates. For example, the synthesis of (R)-2-hydroxy-4-phenylbutyric acid ethyl ester ((R)-HPBE) is a critical step in the production of several of these drugs. nih.govresearchgate.netresearchgate.net This intermediate is often produced via the asymmetric reduction of its corresponding keto-ester, ethyl 2-oxo-4-phenylbutanoate (OPBE). researchgate.netresearchgate.net this compound, with its defined stereochemistry and phenylalkanoic acid core, represents a key structural motif and serves as a precursor for analogous building blocks used in the synthesis of these important therapeutic agents. utm.my

The "profen" family of drugs constitutes a major class of non-steroidal anti-inflammatory drugs (NSAIDs), with ibuprofen (B1674241) and ketoprofen (B1673614) being prominent examples. central.edunih.gov These drugs are typically 2-arylpropanoic acids. researchgate.net this compound shares a structural resemblance to these compounds, as it is a substituted 2-phenylalkanoic acid. achemblock.combiosynth.com However, it is a structural isomer of the direct precursors to common profens. For instance, ibuprofen is 2-(4-isobutylphenyl)propanoic acid, where the alkyl group is on the phenyl ring, not adjacent to the chiral center as in this compound. central.edu Therefore, while not a direct precursor for existing profen drugs, its structural analogy makes it a valuable starting material for synthesizing new NSAID candidates and exploring the structure-activity relationships within this therapeutic class. cardiff.ac.uk

Reactions at the Carboxylic Acid Functional Group

The carboxylic acid group of this compound is a versatile functional handle for the synthesis of various derivatives, including esters, amides, and acid chlorides. These transformations proceed through nucleophilic acyl substitution, where the hydroxyl group is replaced by another nucleophile.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several standard methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Alternatively, for alcohols that are more sensitive or to achieve higher yields under milder conditions, the carboxylic acid can first be converted to a more reactive acylating agent, such as an acid chloride. The synthesis of n-butyl esters from various sterically hindered aliphatic acids has been demonstrated using reagents like triphenylphosphine (B44618) dihalides in the presence of N,N-dimethylaminopyridine (DMAP). researchgate.net

Amide Formation: Amides of this compound can be prepared by reacting the acid with an amine. Direct condensation is often challenging and requires high temperatures or the use of coupling agents to facilitate the reaction. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). A more efficient route involves the conversion of the carboxylic acid to its acid chloride, which then readily reacts with an amine to form the desired amide.

Acid Chloride Synthesis: The synthesis of (R)-3-methyl-2-phenylbutanoyl chloride, the corresponding acid chloride, is a key step in producing various derivatives. This is typically accomplished by treating the carboxylic acid with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). The reaction converts the hydroxyl group into a much better leaving group, facilitating nucleophilic attack. For the structurally similar 3-methyl-3-phenylbutanoic acid, this reaction is typically run at reflux for several hours.

The following table summarizes representative conditions for these transformations, based on general procedures for carboxylic acids and data from structurally analogous compounds.

| Transformation | Reagent(s) | Solvent | Typical Conditions | Product |

| Acid Chloride Formation | Thionyl chloride (SOCl₂) | None or CH₂Cl₂ | Reflux, 2-4 hours | (R)-3-Methyl-2-phenylbutanoyl chloride |

| Esterification (via acid chloride) | Alcohol, Pyridine | Dichloromethane | Room temperature | (R)-3-Methyl-2-phenylbutanoate ester |

| Amide Formation (via acid chloride) | Amine (e.g., NH₃, RNH₂) | Dichloromethane | Room temperature | (R)-3-Methyl-2-phenylbutanamide |

Functionalization of Branched Aldehydes

A viable synthetic pathway to this compound involves the functionalization and subsequent oxidation of a branched aldehyde. The corresponding aldehyde for the target molecule is 3-methyl-2-phenylbutanal. nist.gov The synthesis of the final carboxylic acid can be achieved by the oxidation of this aldehyde.

The synthesis of 2-aryl-3-methylbutanoic acids has been described through the oxidation of the corresponding 2-aryl-3-methylbutanals. google.com For instance, the oxidation of 2-(4-chlorophenyl)-3-methylbutanal to 2-(4-chlorophenyl)-3-methylbutyric acid was accomplished using potassium permanganate (B83412) (KMnO₄) in a toluene/water solvent system. This reaction proceeds with high efficiency. google.com A similar strategy is applicable for the synthesis of this compound from (R)-3-methyl-2-phenylbutanal. The stereocenter at the alpha-position is generally retained during this oxidation process.

The requisite branched aldehyde, (R)-3-methyl-2-phenylbutanal, can be prepared through various asymmetric synthetic methods, such as the asymmetric alkylation of phenylacetaldehyde (B1677652) derivatives or the asymmetric hydroformylation of an appropriate alkene.

The table below details a representative oxidation reaction based on a closely related substrate. google.com

| Reactant | Oxidizing Agent | Solvent | Reaction Time | Temperature | Yield (%) | Product |

| 2-(4-chlorophenyl)-3-methylbutanal | Potassium permanganate (KMnO₄) | Toluene/Water | 2 hours (addition) + 1 hour (after-reaction) | 20-25°C | 82.8 | 2-(4-chlorophenyl)-3-methylbutyric acid |

Computational Chemistry and Mechanistic Studies

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to study the electronic structure of molecules. It is particularly valuable for investigating reaction mechanisms, determining the geometries of transition states, and calculating the energetics of reaction pathways.

For a reaction involving (R)-3-Methyl-2-phenylbutanoic acid, DFT calculations would typically be employed to map out the potential energy surface. This involves identifying the structures of reactants, products, intermediates, and transition states. By calculating the electronic energy of these species, key thermodynamic and kinetic parameters can be determined. For instance, the activation energy (the energy difference between the reactants and the transition state) provides insight into the reaction rate, while the reaction energy (the difference between products and reactants) indicates whether a reaction is exothermic or endothermic.

In practice, a variety of functionals (e.g., B3LYP, M06-2X, PBE0) and basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) would be tested to find a level of theory that provides a good balance between accuracy and computational cost dntb.gov.ua. The choice of functional is critical, as some are better suited for specific types of chemical problems, such as reactions involving dispersion interactions dntb.gov.ua. Solvation models, like the Polarizable Continuum Model (PCM), are often included to simulate the effect of a solvent on the reaction energetics, which can be significant ijcce.ac.irresearchgate.net.

A theoretical study on the reaction mechanism of a similar molecule, such as the dimerization of methyl 3-(2-furyl)acrylate, illustrates this approach. DFT calculations were used to determine the energies of various possible biradical intermediates, showing that the pathway leading to the major experimental product was the one with the lowest energy intermediate nih.gov. A similar approach could be used to study, for example, the esterification or amidation reactions of this compound.

Table 1: Illustrative Data from a DFT Study on Reaction Intermediates (Note: This table is a hypothetical representation of data that would be generated from a DFT study on a reaction of this compound, based on methodologies from related studies.)

| Intermediate/Transition State | Functional/Basis Set | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Solvent |

| Reactant Complex | B3LYP/6-311+G(d,p) | 0.00 | 0.00 |

| Transition State 1 (TS1) | B3LYP/6-311+G(d,p) | +22.5 | +20.1 |

| Intermediate 1 | B3LYP/6-311+G(d,p) | +5.2 | +3.8 |

| Transition State 2 (TS2) | B3LYP/6-311+G(d,p) | +18.9 | +17.3 |

| Product Complex | B3LYP/6-311+G(d,p) | -10.4 | -12.5 |

Modeling of Stereoselectivity

Understanding and predicting stereoselectivity is crucial in the synthesis of chiral molecules like this compound. Computational modeling can provide detailed insights into the origins of stereocontrol in asymmetric reactions.

One common approach involves modeling the transition states of the competing reaction pathways that lead to different stereoisomers. By comparing the calculated activation energies of these diastereomeric transition states, one can predict which stereoisomer will be formed preferentially. The stereochemical outcome is determined by the difference in these activation energies (ΔΔG‡); a larger difference corresponds to higher stereoselectivity.

For enzymatic reactions, which are often used to produce enantiomerically pure compounds, molecular docking and molecular dynamics (MD) simulations are powerful tools acs.org. For instance, to understand how an enzyme like a Phenylalanine Dehydrogenase (PheDH) might act on a precursor to this compound, one could dock the substrate into the enzyme's active site. MD simulations can then be used to observe the dynamic interactions between the substrate and the enzyme, revealing how the protein environment orients the substrate for a stereoselective transformation acs.org. Computational-guided engineering of enzymes, where key amino acid residues in the active site are mutated in silico and the effect on substrate binding and reactivity is evaluated, has become a standard strategy to improve or even invert the stereoselectivity of biocatalysts acs.org.

Table 2: Example of Computational Data for Modeling Stereoselectivity in an Enzymatic Reaction (Note: This is a hypothetical table illustrating the type of data generated when modeling the stereoselectivity of an enzyme acting on a precursor to this compound.)

| Substrate Orientation | Key Interacting Residue | Binding Energy (kcal/mol) | Distance to Catalytic Site (Å) | Predicted Product |

| Pro-R | Val311 | -8.5 | 3.2 | (R)-enantiomer |

| Pro-S | Val311 | -6.2 | 4.8 | (S)-enantiomer |

Conformational Analysis and Molecular Interactions

The three-dimensional shape, or conformation, of this compound is not static. Rotation around its single bonds (e.g., the C-C bond connecting the phenyl and carboxyl groups) gives rise to various conformers, each with a different energy. Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them.

Computational methods can systematically explore the conformational space of a molecule. A conformational scan involves rotating a specific dihedral angle in steps and calculating the energy at each step, which can reveal the lowest energy conformations uky.edu. More advanced methods generate a large set of random conformers and then minimize their geometries to find all the stable local minima on the potential energy surface chemrxiv.org.

Once the stable conformers are identified, the nature of the intramolecular and intermolecular interactions that stabilize them can be analyzed. Natural Bond Orbital (NBO) analysis, for example, can reveal hyperconjugative interactions and steric repulsions that influence conformational preference uky.edu. For intermolecular interactions, such as the hydrogen-bonded dimers that carboxylic acids typically form, computational methods can calculate the interaction energies and analyze their geometric properties uky.edu. Hirshfeld surface analysis is another technique used to visualize and quantify intermolecular contacts in crystal structures mdpi.com. These analyses are critical for understanding the physical properties of the compound and its behavior in different environments.

Prediction of Biological Activity

In silico methods are increasingly used in the early stages of drug discovery to predict the potential biological activities of a compound and to prioritize candidates for further testing. These methods can be broadly categorized into ligand-based and structure-based approaches.

Ligand-based methods rely on the principle that structurally similar molecules are likely to have similar biological activities. One such method is Quantitative Structure-Activity Relationship (QSAR) analysis. QSAR models are mathematical equations that correlate the chemical structure of a set of compounds with their known biological activity tandfonline.comnih.govulm.ac.id. For a compound like this compound, a QSAR model built from a series of related phenylalkanoic acids could be used to predict its activity as, for example, a kinase inhibitor or a GPCR ligand nih.gov.

Another ligand-based tool is the Prediction of Activity Spectra for Substances (PASS) online server, which compares the structure of a query molecule to a large database of known bioactive compounds to predict a wide range of potential pharmacological effects and biological mechanisms nih.govresearchgate.net.

Structure-based methods, such as molecular docking, require the 3D structure of a biological target (e.g., an enzyme or receptor). The compound is then computationally "docked" into the target's binding site, and a scoring function is used to estimate the binding affinity. This can help identify likely biological targets for this compound and suggest its potential mechanism of action.

Table 3: Illustrative Output from an In Silico Biological Activity Prediction (Note: This table is a hypothetical representation of results from PASS and Molinspiration for this compound.)

| Prediction Tool | Predicted Activity | Pa (Probability to be Active) | Bioactivity Score |

| PASS Online | Kinase Inhibitor | 0.65 | - |

| PASS Online | Anti-inflammatory | 0.58 | - |

| Molinspiration | GPCR Ligand | - | 0.15 |

| Molinspiration | Enzyme Inhibitor | - | 0.35 |

| Molinspiration | Nuclear Receptor Ligand | - | 0.22 |

Applications in Advanced Materials and Catalysis

Chiral Ligands and Organocatalysts Derived from (R)-3-Methyl-2-phenylbutanoic Acid

The inherent chirality of this compound makes it a prime candidate for the development of chiral ligands and organocatalysts. The carboxylic acid functionality serves as a convenient handle for derivatization, allowing for its incorporation into a variety of molecular architectures designed to induce stereoselectivity in chemical reactions.

While direct and extensive research on ligands and organocatalysts derived specifically from this compound is not widely documented in publicly available literature, the principles of chiral catalyst design suggest several potential pathways. The amide derivatives of this acid are of particular interest. For instance, the corresponding amide, 3-methyl-2-phenylbutanamide, and its N-substituted analogues could be explored as organocatalysts. The combination of the chiral backbone with the hydrogen-bonding capabilities of the amide group could facilitate stereocontrolled transformations.

The general approach involves coupling the chiral acid with other molecules to create bidentate or multidentate ligands capable of coordinating with metal centers. These metal complexes can then act as catalysts in a range of asymmetric reactions. Similarly, the acid can be transformed into various functional groups to act as the core of a purely organic catalyst, influencing the stereochemical outcome of a reaction through non-covalent interactions.

Applications in Asymmetric Catalysis

For example, chiral amides have been successfully employed as organocatalysts in various reactions, including Michael additions and aldol (B89426) reactions. The stereochemical information embedded in the chiral acid is transferred to the transition state of the reaction, thereby directing the formation of one enantiomer over the other. The steric bulk of the isopropyl and phenyl groups in this compound derivatives would be expected to play a crucial role in creating a well-defined chiral pocket around the catalytic site, enhancing enantioselectivity.

Future research in this area would likely involve the synthesis of a library of ligands and organocatalysts derived from this compound and screening them in a variety of asymmetric transformations to identify their potential and limitations.

Role in the Synthesis of Chiral Polymeric Materials

The synthesis of chiral polymers is a rapidly growing field, with applications ranging from chiral chromatography to enantioselective sensors and catalysis. This compound can serve as a valuable chiral monomer or a precursor to such monomers for the creation of these advanced materials.

One common strategy involves the conversion of the chiral acid into a polymerizable derivative, such as a vinyl or acrylate (B77674) monomer. For instance, the carboxylic acid could be esterified with a vinyl-containing alcohol to produce a chiral vinyl monomer. Subsequent polymerization of this monomer, potentially via controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain-Transfer), could lead to well-defined chiral polymers. The resulting polymers would possess side chains with the stereogenic center from the original acid, imparting chirality to the entire macromolecular structure.

These chiral polymers could find use as stationary phases in chromatography for the separation of racemic mixtures, where the chiral polymer interacts differently with the two enantiomers of a compound, allowing for their separation. Furthermore, such polymers could be designed to have specific recognition properties for certain molecules, leading to the development of enantioselective sensors.

Biochemical and Biological Research Applications Excluding Dosage

Metabolic Pathways and Biochemical Processes Involving Related Compounds

While specific metabolic pathways for (R)-3-Methyl-2-phenylbutanoic acid are not extensively detailed, the degradation of structurally related phenylalkanoic acids has been studied, offering insights into its probable metabolic fate. Phenylalkanoic acids are known to be metabolized through various pathways, often involving β-oxidation.

Research on compounds like phenylacetic acid and 3-phenylpropionic acid shows that they can be assimilated by microorganisms and degraded into central metabolites. For instance, 3-phenylpropionic acid can undergo a β-oxidation pathway to form benzoic acid and catechol as intermediates, which then enter the tricarboxylic acid (TCA) cycle fao.org. The metabolism of ω-phenyl-alkanoic acids, which are produced from dietary polyphenols and aromatic amino acids, is also heavily influenced by β-oxidation processes within the gut microbiota and endogenous pathways tandfonline.comtandfonline.com. The specific structure of the phenylalkanoic acid, including the length of the alkyl chain and substitutions on the phenyl ring, dictates its susceptibility to enzymes like enoyl-CoA-hydratase and hydroxy-acyl-CoA dehydrogenase, thereby influencing the metabolic route tandfonline.com.

Enantioselective Metabolism and Chiral Inversion Studies

The stereochemistry of chiral molecules like this compound is a critical factor in their biological activity and metabolism. A key area of research for structurally similar compounds, particularly the 2-arylpropionic acids (a class of NSAIDs often called "profens"), is the phenomenon of chiral inversion wikipedia.orgeurekaselect.com.

Chiral inversion is the process where one enantiomer is converted into its mirror image. For many 2-arylpropionic acids, the (R)-enantiomer, which is often pharmacologically less active or inactive, undergoes unidirectional conversion in the body to the more active (S)-enantiomer wikipedia.orgnih.gov. This metabolic process is significant as it can alter the therapeutic effect and toxicological profile of a drug.

The mechanism for this inversion is an enzyme-mediated process involving three main steps wikipedia.org:

Stereoselective Activation : The (R)-enantiomer is selectively activated by forming a thioester with coenzyme A (CoA), a reaction that requires adenosine triphosphate (ATP).

Epimerization : The resulting (R)-thioester is then converted to the (S)-thioester by an epimerase enzyme.

Hydrolysis : The (S)-thioester is hydrolyzed to release the active (S)-enantiomer.

In humans, the enzyme responsible for the racemization step has been identified as α-methylacyl-CoA racemase 1A (AMACR) rsc.org. Studies have also shown that microorganisms, such as the fungus Verticillium lecanii, are capable of mediating the chiral inversion of 2-arylpropionic acids nih.gov.

Enzyme-Catalyzed Reactions and Biotransformations

This compound and its analogs are valuable substrates for studying enzyme-catalyzed reactions, particularly those involving lipases for kinetic resolution. Biocatalysis using enzymes like lipases offers a highly selective and environmentally benign method for producing enantiomerically pure compounds almacgroup.com.

Lipases (triacylglycerol ester hydrolases, EC 3.1.1.3) are widely used for the enantioselective esterification or hydrolysis of racemic mixtures. For example, the kinetic resolution of 3-aryl alkanoic acids has been achieved through the hydrolysis of their ethyl esters using various hydrolases, yielding acids with high enantiopurity almacgroup.com. Immobilized Candida antarctica lipase (B570770) B has been used to catalyze the synthesis of triglycerides from glycerol and phenylalkanoic acids in a solvent-free system nih.gov.

The steric properties of the substrate play a significant role in these enzymatic reactions. Research on the resolution of 2-phenylalkanols showed that while 2-phenyl-1-propanol and 2-phenylbutan-1-ol could be resolved by lipase-catalyzed hydrolysis, the ester of the more sterically hindered 3-methyl-2-phenylbutan-1-ol (the alcohol corresponding to the target acid) was resistant to hydrolysis under the same conditions researchgate.net. This highlights the high degree of specificity of these enzymatic transformations.

Investigation of Potential Therapeutic Properties (as a precursor)

The chiral nature and specific structure of this compound make it a compound of interest in the design and synthesis of more complex, biologically active molecules.

Drug Design and Development

Chiral building blocks are essential in modern drug development, as the biological activity of a pharmaceutical is often dependent on its specific stereochemistry. This compound, as an enantiomerically pure compound, serves as a valuable starting material or intermediate in asymmetric synthesis. Its structure can be incorporated into larger molecules to impart specific three-dimensional arrangements necessary for interacting with biological targets like enzymes and receptors.

Intermediates for Angiotensin-Converting Enzyme (ACE) Inhibitors

Angiotensin-converting enzyme (ACE) inhibitors are a major class of drugs used to treat hypertension and heart failure nih.gov. Many of these drugs, including enalapril (B1671234) and benazepril, are complex molecules containing chiral centers. The synthesis of these drugs often relies on chiral precursors to ensure the final product has the correct stereochemistry for optimal therapeutic activity nih.govchemicalbook.comresearchgate.net.

Structurally related compounds, such as (R)-2-hydroxy-4-phenylbutyric acid ethyl ester ((R)-HPBE), are well-established as crucial intermediates in the synthesis of several ACE inhibitors researchgate.netnih.gov. Biocatalytic methods, often using carbonyl reductases, are employed for the asymmetric reduction of the corresponding keto-ester to produce (R)-HPBE with high enantioselectivity researchgate.netnih.gov. While this compound shares the core phenylalkanoic acid structure with these precursors, its direct use as an intermediate in the synthesis of currently marketed ACE inhibitors is not documented in the reviewed literature. However, its structural similarity makes it a relevant compound for research into novel ACE inhibitors or alternative synthetic routes.

Precursors for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

The core structure of this compound is analogous to that of the 2-arylpropionic acid class of NSAIDs, which includes well-known drugs like ibuprofen (B1674241) and loxoprofen wikipedia.orgnih.gov. These drugs function by inhibiting cyclooxygenase (COX) enzymes, which are involved in the inflammatory pathway mdpi.com. The anti-inflammatory activity of these "profens" typically resides in the (S)-enantiomer.

Given this structural relationship, this compound and its derivatives are of interest in the research and development of new anti-inflammatory agents. The synthesis of novel NSAIDs often involves the creation of derivatives of a core phenylpropanoic acid structure to optimize properties such as efficacy and safety nih.gov. Although this compound itself is not a commercial NSAID, its framework is representative of this important class of therapeutic agents, making it a relevant molecule for synthetic and medicinal chemistry studies.

DNA Binding Studies with Metal Complexes of Derivatives

Following a comprehensive search of scientific literature, no research articles or data were found pertaining to the DNA binding studies of metal complexes derived from this compound. The current body of published research does not appear to include investigations into the synthesis of such metal complexes or their potential interactions with DNA. Therefore, detailed research findings and data tables for this specific topic cannot be provided at this time.

Emerging Research Directions and Future Perspectives

Development of Novel Stereoselective Synthetic Pathways

The synthesis of enantiomerically pure (R)-3-Methyl-2-phenylbutanoic acid is a key area of research. Traditional methods often rely on the resolution of racemic mixtures, but the focus is shifting towards more efficient stereoselective strategies. These modern approaches aim to establish the desired stereocenter with high precision, avoiding the formation of the unwanted (S)-enantiomer and thus maximizing theoretical yield.

Current research is actively exploring new frontiers in asymmetric functionalization to synthesize chiral carboxylic acids like this compound. A significant challenge in synthetic organic chemistry is the catalytic asymmetric α-alkylation of carbonyl compounds. nih.gov To address this, researchers are developing innovative biocatalytic platforms. For instance, a dual biocatalytic system using an engineered methyltransferase (SgvMVAV) and a halide methyltransferase (PaHMT) has been advanced for the efficient asymmetric alkylation of α-keto acids. nih.gov This method allows for the enantioselective methylation, ethylation, allylation, and propargylation of various α-keto acid substrates with high turnover numbers. nih.gov

Another promising strategy involves the direct enantioselective and regioselective alkylation of unsaturated carboxylic acids using chiral lithium amides as traceless auxiliaries. escholarship.org This method has been successfully applied to the enantioselective construction of tetrasubstituted carbon centers. escholarship.org Furthermore, asymmetric hydrogenation presents a powerful tool for establishing stereocenters. The development of novel catalysts for the hydrogenation of tetrasubstituted nonchelating olefins is a key focus, aiming to create versatile chiral building blocks with multiple stereogenic centers. These advancements in asymmetric synthesis are paving the way for more efficient and direct routes to compounds like this compound.

Exploration of New Applications as a Chiral Building Block

This compound serves as a valuable chiral building block in the synthesis of more complex molecules. Its stereochemically defined structure is crucial for creating new chiral compounds with specific biological or material properties.

One of the key applications for related chiral phenylbutanoic acids is in the synthesis of angiotensin-converting enzyme (ACE) inhibitors. For example, (R)-2-hydroxy-4-phenylbutanoic acid is a key intermediate for drugs like benazepril. researchgate.net The development of efficient synthetic methods, such as the asymmetric reduction of 2-oxo-4-phenylbutyric acid by engineered reductases, highlights the pharmaceutical importance of this class of compounds. researchgate.net Additionally, chiral resolving agents are often structurally similar to the target molecule. The amine derivative, (S)-3-methyl-2-phenylbutylamine, has proven effective in resolving racemic carboxylic acids of pharmaceutical importance, including profens and key intermediates for other drugs. researchgate.net This demonstrates the utility of the 3-methyl-2-phenylbutyl scaffold in separating enantiomers, a critical process in drug development. researchgate.net

Advanced Spectroscopic and Spectrometric Techniques for Enhanced Characterization

The precise characterization of this compound and its derivatives is essential for confirming their structure, purity, and stereochemistry. Advanced spectroscopic and spectrometric techniques are indispensable tools for this purpose.

A combination of Fourier-transform infrared (FT-IR), FT-Raman, and UV-Visible spectroscopy, alongside nuclear magnetic resonance (NMR), provides comprehensive structural information. researchgate.netresearchgate.net For instance, in the study of related 2-phenylbutanoic acid derivatives, FT-IR and ¹³C NMR data have been used to confirm the coordination of the carboxylate group to metal centers in organotin complexes. researchgate.netsci-hub.se High-resolution NMR techniques, including ¹H and ²H NMR analysis of diastereomeric esters (e.g., with methyl (S)-mandelate), are powerful methods for determining the enantiomeric composition and absolute configuration of chiral carboxylic acids. thieme-connect.de These methods allow for the accurate measurement of enantiomeric excess, which is crucial for quality control in asymmetric synthesis.

| Technique | Application for Characterization | Reference |

| FT-IR Spectroscopy | Identifies functional groups (e.g., carboxyl C=O and O-H) and confirms molecular structure. researchgate.net | researchgate.net |

| NMR Spectroscopy (¹H, ¹³C) | Elucidates the carbon-hydrogen framework and confirms connectivity. Used to study diastereomeric derivatives for enantiomeric purity assessment. researchgate.netthieme-connect.de | researchgate.netthieme-connect.de |

| UV-Visible Spectroscopy | Investigates electronic transitions, often used in studies involving interactions with other molecules like DNA. researchgate.net | researchgate.net |

| Single Crystal X-ray Diffraction | Provides definitive three-dimensional molecular structure and absolute configuration of crystalline derivatives. researchgate.net | researchgate.net |

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental analysis provides a deeper understanding of the molecular properties of this compound. Quantum chemical calculations, particularly Density Functional Theory (DFT), are increasingly used to complement and interpret experimental data.

DFT calculations at the B3LYP/6-311++G(d,p) level, for example, have been used to analyze the functional derivatives of 2-phenylbutanoic acid. researchgate.net These computations can predict optimized molecular geometries, vibrational frequencies (for comparison with FT-IR and FT-Raman spectra), and electronic properties. researchgate.netdntb.gov.ua Natural Bond Orbital (NBO) analysis, another computational tool, helps in understanding donor-acceptor interactions within the molecule. researchgate.net Furthermore, computational methods are employed to study thermochemical properties, such as the enthalpy of formation, providing insights into the molecule's thermodynamic stability. mdpi.com This integrated approach, where theoretical calculations guide and validate experimental findings, accelerates research by predicting molecular behavior and properties before undertaking complex and resource-intensive laboratory work. nih.gov

Sustainability and Green Chemistry in Synthesis

The principles of green chemistry are becoming increasingly important in the synthesis of fine chemicals, including this compound. The goal is to develop manufacturing processes that are more environmentally friendly, safer, and more efficient. unibo.it

Key areas of focus include the use of greener solvents, the development of catalytic reactions to replace stoichiometric reagents, and the use of biocatalysis. researchgate.net Enzymatic resolutions, for example, represent a green alternative to classical chemical resolutions. Hydrolase-catalyzed kinetic resolution of racemic 3-arylcarboxylic acid esters has been shown to produce enantiopure acids and esters with high yields and enantiomeric purity under mild conditions. researchgate.net Biocatalytic approaches, such as the use of engineered enzymes for asymmetric alkylation, also align with green chemistry principles by offering high selectivity and reducing waste. nih.gov The pharmaceutical industry, in particular, is actively seeking to implement green-by-design processes to minimize the environmental impact, often measured by metrics like the process mass intensity (PMI), which quantifies the amount of waste produced relative to the active product. unibo.itresearchgate.net

Q & A

Basic: What are the recommended synthetic strategies for (R)-3-Methyl-2-phenylbutanoic acid, and how can enantiomeric purity be ensured?

Answer:

The synthesis of this compound typically involves asymmetric catalysis or resolution of racemic mixtures. For example, chiral auxiliaries or enantioselective hydrogenation can be employed to control stereochemistry . To ensure enantiomeric purity, chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) is recommended, coupled with polarimetry or circular dichroism (CD) spectroscopy for validation. Evidence from similar chiral acids (e.g., (2R,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid) highlights the importance of protecting-group strategies to prevent racemization during carboxylate activation .

Advanced: How does the stereochemical configuration of this compound influence its reactivity in enzyme-catalyzed reactions?

Answer:

The R-configuration at the α-carbon may dictate substrate specificity in enzymatic systems, such as acyl-CoA synthetases or lipases. Computational docking studies (using tools like AutoDock Vina) can model interactions between the compound’s chiral center and enzyme active sites. For instance, molecular dynamics simulations of structurally related (R)-3-hydroxybutanoic acid derivatives demonstrate how stereochemistry affects binding affinity and catalytic turnover . Experimental validation via kinetic assays (e.g., monitoring NADH consumption in dehydrogenase-coupled reactions) is critical to quantify enantioselectivity .

Basic: What analytical methods are most effective for characterizing this compound’s structural and optical properties?

Answer:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR can confirm regiochemistry, with coupling constants (e.g., J values) providing stereochemical clues. For example, diastereotopic protons in similar compounds show distinct splitting patterns in 1H-NMR spectra .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular formula and fragmentation pathways.

- Chiral Analysis: Use a Chiralcel® OD column with hexane:isopropanol mobile phases to resolve enantiomers. Compare retention times with racemic standards .

Advanced: How can mechanistic studies resolve contradictions in reported catalytic efficiencies of this compound derivatives?

Answer:

Discrepancies in catalytic data may arise from variations in reaction conditions (e.g., solvent polarity, temperature) or catalyst loading. A systematic approach includes:

- Kinetic Isotope Effect (KIE) Studies: To probe rate-determining steps in esterification or amidation reactions.

- In-situ Monitoring: Techniques like FTIR or Raman spectroscopy track intermediate formation.

- Computational Chemistry: Density Functional Theory (DFT) calculations (e.g., using Gaussian 16) model transition states and energy barriers, reconciling divergent experimental outcomes .

Basic: What are the solubility and stability profiles of this compound under different storage conditions?

Answer:

The compound is likely hydrophobic due to its phenyl and branched alkyl groups. Solubility tests in DMSO, THF, and ethanol (at 25°C) are recommended, with quantification via UV-Vis spectroscopy. Stability studies under inert atmospheres (N2/Ar) at 4°C show reduced degradation compared to ambient storage, as seen in structurally similar α-substituted carboxylic acids .

Advanced: What strategies minimize racemization during derivatization of this compound into active esters or amides?

Answer:

- Low-Temperature Reactions: Conduct coupling reactions (e.g., EDC/HOBt-mediated) at 0–4°C to suppress epimerization.

- Protecting Groups: Use tert-butyl esters or silyl ethers to shield the carboxylate during functionalization.

- Real-Time Monitoring: Chiral HPLC tracks enantiomeric excess (ee) during reaction progression, as demonstrated in phthalimide-protected amino acid syntheses .

Data Contradiction: How should researchers address conflicting reports on the biological activity of this compound analogs?

Answer:

- Meta-Analysis: Compare assay conditions (e.g., cell lines, incubation times) across studies. For example, discrepancies in IC50 values may stem from differences in mitochondrial uptake rates.

- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., para-methyl vs. chloro groups on the phenyl ring) to isolate steric/electronic effects.

- Reproducibility Protocols: Adopt standardized bioassay guidelines (e.g., NIH’s Assay Guidance Manual) to minimize variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.